molecular formula C14H21NO3 B1273673 2-(3-Acetamidoadamantan-1-yl)acetic acid CAS No. 75667-93-5

2-(3-Acetamidoadamantan-1-yl)acetic acid

Cat. No. B1273673
CAS RN: 75667-93-5
M. Wt: 251.32 g/mol
InChI Key: WGQQQEFRSGVMSR-UHFFFAOYSA-N
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Description

2-(3-Acetamidoadamantan-1-yl)acetic acid is an organic compound with the molecular formula C14H21NO3 . It is a synthetic compound that has gained attention due to its potential applications in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of 2-(3-Acetamidoadamantan-1-yl)acetic acid consists of a methyl group attached to a carboxyl functional group . The InChI representation of the molecule is InChI=1S/C14H21NO3/c1-9(16)15-14-5-10-2-11(6-14)4-13(3-10,8-14)7-12(17)18/h10-11H,2-8H2,1H3,(H,15,16)(H,17,18) .


Physical And Chemical Properties Analysis

The molecular weight of 2-(3-Acetamidoadamantan-1-yl)acetic acid is 251.32 g/mol . Other computed properties include a XLogP3-AA of 1.6, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . The exact mass is 251.15214353 g/mol, and the monoisotopic mass is also 251.15214353 g/mol . The topological polar surface area is 66.4 Ų, and the molecule has a complexity of 390 .

Scientific Research Applications

Synthesis and Biological Activities

2-(3-Acetamidoadamantan-1-yl)acetic acid and its derivatives have been extensively studied for their synthesis and biological activities. For instance, derivatives of acetic acid like 2-((4-R-5-(thiophene-2-yl)-4H-1,2,4-triazoles-3-yl)thio)acetic acids have shown a range of biological activities, including analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial properties (Salionov, 2015).

Antitumor Activity

Some acetic acid derivatives have demonstrated significant antitumor activities. Novel Silver complexes based on phosphanes and ester derivatives of bis(pyrazol-1-yl)acetate ligands, for example, have shown promise in the management of small-cell lung carcinoma (SCLC), exhibiting effectiveness in both 2D and 3D cancer cell models and targeting Thioredoxin (TrxR) (Pellei et al., 2023).

Mechanism of Action in HIV-1 Inhibition

Acetic acid derivatives like 2-(quinolin-3-yl) acetic acid have been identified as allosteric HIV-1 integrase inhibitors. They exhibit a multimode mechanism of action, blocking integrase interactions with viral DNA and its cellular cofactor LEDGF, which results in the cooperative inhibition of HIV-1 replication (Kessl et al., 2012).

Chemical Properties and Synthesis

properties

IUPAC Name

2-(3-acetamido-1-adamantyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-9(16)15-14-5-10-2-11(6-14)4-13(3-10,8-14)7-12(17)18/h10-11H,2-8H2,1H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQQQEFRSGVMSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC12CC3CC(C1)CC(C3)(C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384377
Record name (3-Acetamidotricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Acetamidoadamantan-1-yl)acetic acid

CAS RN

75667-93-5
Record name (3-Acetamidotricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DV Danilov, VV Burmistrov, YP Kuznetsov… - Russian Journal of …, 2021 - Springer
A new procedure has been proposed for the synthesis of 3-chloroadamantan-1-ylmethyl isocyanate starting from 2-(3-chloroadamantan-1-yl)acetic acid. Reactions of 3-…
Number of citations: 3 link.springer.com

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